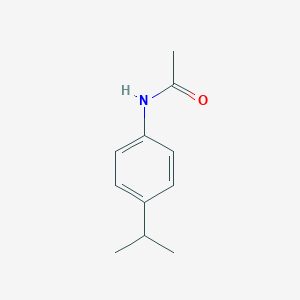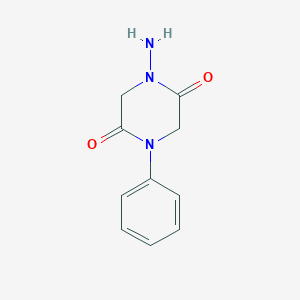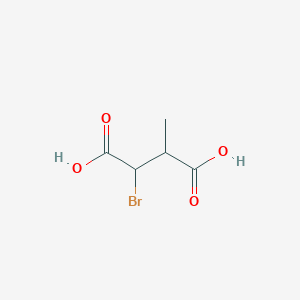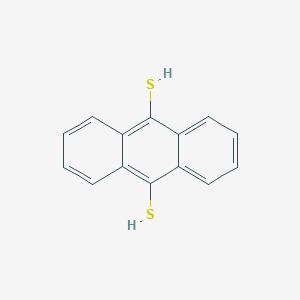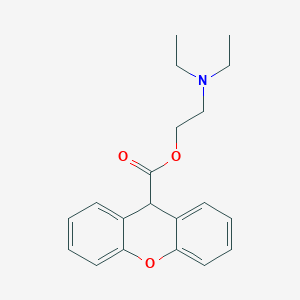
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, also known as Xanomeline, is a muscarinic acetylcholine receptor agonist that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies due to its unique pharmacological properties.
作用機序
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester acts as a selective agonist of muscarinic acetylcholine receptors, particularly the M1 and M4 subtypes. Activation of these receptors leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, ultimately resulting in the therapeutic effects observed with 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester.
生化学的および生理学的効果
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of gene expression, and the activation of neuroprotective pathways. It has also been shown to increase blood flow to the brain, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One of the main advantages of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is its selectivity for muscarinic receptors, which allows for more targeted and specific effects compared to non-selective agonists. However, its potency and efficacy can vary depending on the experimental conditions, and it may not be suitable for all applications due to its potential side effects and toxicity.
将来の方向性
There are several potential future directions for research on 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester, including the development of more potent and selective analogs, the investigation of its potential as a treatment for other neurological disorders, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
合成法
The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester involves several steps, including the reaction of xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with diethylaminoethanol in the presence of a base to yield the final product. The synthesis of 9-Xanthenecarboxylic acid 2-diethylaminoethyl ester is relatively straightforward and can be carried out on a large scale, making it a viable option for pharmaceutical production.
科学的研究の応用
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has been shown to improve cognitive function and memory in animal models of these diseases, and has also been investigated for its potential as an analgesic and anti-inflammatory agent.
特性
CAS番号 |
24539-72-8 |
|---|---|
製品名 |
9-Xanthenecarboxylic acid 2-diethylaminoethyl ester |
分子式 |
C20H23NO3 |
分子量 |
325.4 g/mol |
IUPAC名 |
2-(diethylamino)ethyl 9H-xanthene-9-carboxylate |
InChI |
InChI=1S/C20H23NO3/c1-3-21(4-2)13-14-23-20(22)19-15-9-5-7-11-17(15)24-18-12-8-6-10-16(18)19/h5-12,19H,3-4,13-14H2,1-2H3 |
InChIキー |
HIGMQFBAGGGECD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
正規SMILES |
CCN(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
その他のCAS番号 |
24539-72-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)

![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
